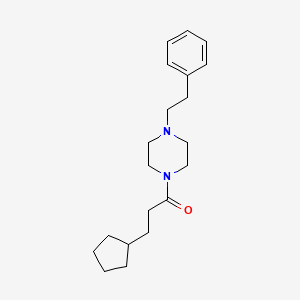![molecular formula C16H23NO B4941002 [1-(1,2,3,4-tetrahydro-2-naphthalenyl)-3-piperidinyl]methanol](/img/structure/B4941002.png)
[1-(1,2,3,4-tetrahydro-2-naphthalenyl)-3-piperidinyl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1-(1,2,3,4-tetrahydro-2-naphthalenyl)-3-piperidinyl]methanol, also known as THPM, is a chemical compound that has been of interest to the scientific community due to its potential applications in various fields. THPM is a synthetic compound that belongs to the class of naphthalene derivatives and has been synthesized using different methods.
科学的研究の応用
[1-(1,2,3,4-tetrahydro-2-naphthalenyl)-3-piperidinyl]methanol has been studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. [1-(1,2,3,4-tetrahydro-2-naphthalenyl)-3-piperidinyl]methanol has been shown to have potential as a treatment for various neurological disorders, such as Parkinson's disease, Alzheimer's disease, and schizophrenia. [1-(1,2,3,4-tetrahydro-2-naphthalenyl)-3-piperidinyl]methanol has also been studied for its potential as an analgesic and anti-inflammatory agent.
作用機序
The exact mechanism of action of [1-(1,2,3,4-tetrahydro-2-naphthalenyl)-3-piperidinyl]methanol is not fully understood, but it is believed to act on the dopamine and serotonin receptors in the brain. [1-(1,2,3,4-tetrahydro-2-naphthalenyl)-3-piperidinyl]methanol has been shown to increase the release of dopamine and serotonin, which are neurotransmitters that play a crucial role in regulating mood, cognition, and behavior.
Biochemical and Physiological Effects:
[1-(1,2,3,4-tetrahydro-2-naphthalenyl)-3-piperidinyl]methanol has been shown to have various biochemical and physiological effects, including increased dopamine and serotonin release, decreased inflammation, and reduced oxidative stress. [1-(1,2,3,4-tetrahydro-2-naphthalenyl)-3-piperidinyl]methanol has also been shown to have neuroprotective effects, which may be beneficial in the treatment of various neurological disorders.
実験室実験の利点と制限
[1-(1,2,3,4-tetrahydro-2-naphthalenyl)-3-piperidinyl]methanol has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. However, [1-(1,2,3,4-tetrahydro-2-naphthalenyl)-3-piperidinyl]methanol also has limitations, such as its low potency, which may limit its effectiveness in vivo.
将来の方向性
There are several future directions for research on [1-(1,2,3,4-tetrahydro-2-naphthalenyl)-3-piperidinyl]methanol, including the development of more potent analogs, the investigation of its potential as a treatment for various neurological disorders, and the exploration of its mechanism of action. Additionally, further studies are needed to determine the safety and efficacy of [1-(1,2,3,4-tetrahydro-2-naphthalenyl)-3-piperidinyl]methanol in vivo.
Conclusion:
In conclusion, [1-(1,2,3,4-tetrahydro-2-naphthalenyl)-3-piperidinyl]methanol is a synthetic compound that has potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. [1-(1,2,3,4-tetrahydro-2-naphthalenyl)-3-piperidinyl]methanol has been shown to have biochemical and physiological effects, including increased dopamine and serotonin release, decreased inflammation, and reduced oxidative stress. [1-(1,2,3,4-tetrahydro-2-naphthalenyl)-3-piperidinyl]methanol has several advantages for lab experiments, but also has limitations, such as its low potency. Further research is needed to fully understand the potential of [1-(1,2,3,4-tetrahydro-2-naphthalenyl)-3-piperidinyl]methanol and its analogs.
合成法
[1-(1,2,3,4-tetrahydro-2-naphthalenyl)-3-piperidinyl]methanol has been synthesized using different methods, and the most common method involves the reaction of 1-tetralone with formaldehyde and piperidine. The reaction produces a mixture of isomers, which are then separated using chromatography. The resulting compound is [1-(1,2,3,4-tetrahydro-2-naphthalenyl)-3-piperidinyl]methanol, which is a white crystalline solid.
特性
IUPAC Name |
[1-(1,2,3,4-tetrahydronaphthalen-2-yl)piperidin-3-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO/c18-12-13-4-3-9-17(11-13)16-8-7-14-5-1-2-6-15(14)10-16/h1-2,5-6,13,16,18H,3-4,7-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSWWZXIOTALZNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2CCC3=CC=CC=C3C2)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 4-(4-{3-[(3-chlorobenzyl)amino]-3-oxopropyl}-1-piperidinyl)-4-oxobutanoate](/img/structure/B4940920.png)
![1-[3-(3-fluoro-4-methoxyphenyl)-1-(2-methylphenyl)-1H-pyrazol-4-yl]-N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]methanamine](/img/structure/B4940929.png)
![ethyl 4-{[(4-fluorophenyl)amino]carbonyl}-1-piperazinecarboxylate](/img/structure/B4940930.png)
![1-(3-chlorophenyl)-5-{[(2-chlorophenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4940932.png)

![2-(4-chlorophenyl)-4-{[(2-methoxy-4-nitrophenyl)amino]methylene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4940951.png)
![3-allyl-5-[4-(1-naphthylmethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4940957.png)
![ethyl 2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanoyl]amino}-4-phenyl-3-thiophenecarboxylate](/img/structure/B4940963.png)

![1-[2-[(cyclopropylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]-N-(5-isoxazolylmethyl)-N-methylmethanamine](/img/structure/B4940978.png)
![2-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-5-methoxy-N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]benzamide](/img/structure/B4940981.png)

![5-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}-2-methoxyphenol](/img/structure/B4940987.png)
![2,6-dimethoxy-4-{[methyl({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)amino]methyl}phenol](/img/structure/B4940992.png)